1-(1,3,5-Trithian-2-yl)-2-propanone

Description

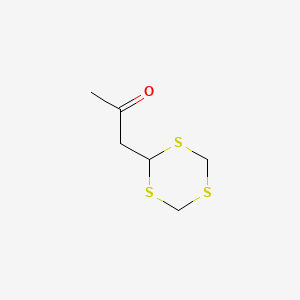

1-(1,3,5-Trithian-2-yl)-2-propanone is a sulfur-containing organic compound characterized by a 1,3,5-trithiane ring substituted with a propanone (acetone) moiety. The 1,3,5-trithiane core consists of three sulfur atoms arranged in a six-membered ring, conferring unique electronic and steric properties. This structure distinguishes it from simpler ketones and aromatic analogs, as the trithiane ring enhances stability and influences reactivity due to sulfur’s electron-withdrawing effects.

Properties

CAS No. |

57274-65-4 |

|---|---|

Molecular Formula |

C6H10OS3 |

Molecular Weight |

194.3 g/mol |

IUPAC Name |

1-(1,3,5-trithian-2-yl)propan-2-one |

InChI |

InChI=1S/C6H10OS3/c1-5(7)2-6-9-3-8-4-10-6/h6H,2-4H2,1H3 |

InChI Key |

AWCUIYISXOLDSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1SCSCS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(1,3,5-Trithian-2-yl)-2-propanone with analogous compounds in terms of molecular structure, reactivity, and applications.

Phenolic Ketones

- 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone (, Fig. 4H): Structural Differences: Replaces the trithiane ring with a methoxy-substituted phenolic group. Reactivity: The phenolic hydroxyl group increases polarity and antioxidant activity, unlike the sulfur-rich trithiane ring, which may enhance thermal stability . In contrast, the trithiane derivative’s sulfur content could favor catalytic or polymer applications.

Thiophene-Based Ketones

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structural Differences: Contains a thiophene ring (five-membered, one sulfur atom) instead of a trithiane ring. The hydroxyl and methylamine groups alter solubility and basicity. Reactivity: Thiophene’s aromaticity promotes electrophilic substitution, whereas the trithiane ring’s saturated structure favors nucleophilic reactions. Applications: Thiophene derivatives are common in drug synthesis (e.g., antipsychotics). The trithiane analog’s rigidity and sulfur density may suit materials science or heavy-metal chelation .

Simple Aliphatic Ketones

- 2-Propanone (Acetone) (, Table 2): Structural Differences: A linear ketone lacking heterocyclic components. Reactivity: Acetone’s small size and lack of sulfur result in higher volatility and lower thermal stability compared to the trithiane derivative. Applications: Widely used as a solvent. The trithiane compound’s bulkier structure would reduce volatility, making it suitable for non-evaporative industrial processes .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Key Functional Groups | Boiling Point (°C, estimated) | Applications |

|---|---|---|---|---|

| This compound | C₆H₁₀OS₃ | Trithiane ring, ketone | 220–240* | Polymers, catalysis |

| 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone | C₁₀H₁₂O₃ | Phenolic, methoxy, ketone | 290–310 | Antioxidants, agrochemicals |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₁NOS | Thiophene, hydroxyl, amine | 260–280 | Pharmaceuticals |

| 2-Propanone (acetone) | C₃H₆O | Ketone | 56 | Solvents, cosmetics |

*Estimated based on sulfur-containing analogs.

Research Findings and Implications

- Stability: The trithiane ring’s sulfur atoms likely increase thermal and oxidative stability compared to thiophene or phenolic analogs, as seen in sulfur-rich polymers .

- Reactivity : The electron-deficient trithiane ring may facilitate nucleophilic attacks at the ketone group, differing from thiophene’s electrophilic tendencies .

- Biological Activity: While phenolic ketones exhibit antioxidant properties, the trithiane derivative’s sulfur atoms could enable metal-binding or enzyme inhibition, warranting toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.